(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

Catalog No.
S3095986
CAS No.
848821-76-1
M.F
C21H15F12NO
M. Wt
525.338
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin...

CAS Number

848821-76-1

Product Name

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol

Molecular Formula

C21H15F12NO

Molecular Weight

525.338

InChI

InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m0/s1

InChI Key

ITXPGQOGEYWAKW-INIZCTEOSA-N

SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O

Solubility

not available

Organocatalysis is a field of chemistry that utilizes organic molecules to accelerate chemical reactions. These organic molecules, known as organocatalysts, offer several advantages over traditional metal-based catalysts, including being more environmentally friendly and easier to handle. [Source: Royal Society of Chemistry ""]

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol as an Asymmetric Organocatalyst

This specific molecule acts as a chiral organocatalyst. Chiral molecules exist in two mirror-image forms that are not superimposable, like a left and right hand. Chiral organocatalysts can influence the stereochemistry of a reaction, meaning they can control the arrangement of atoms in the product molecule. This ability to control stereochemistry is important in many areas of science, including the development of new drugs and materials. [Source: American Chemical Society ""]

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol in Organic Synthesis

Research has shown that (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol can effectively catalyze a variety of organic reactions, including:

  • Aldol reactions: These reactions form carbon-carbon bonds between carbonyl compounds and enolates. [Source: National Institutes of Health ""]
  • Mannich reactions: These reactions form carbon-carbon bonds between imines and nucleophiles. [Source: ScienceDirect ""]
  • Diels-Alder reactions: These reactions form cyclic compounds from dienes and dienophiles. [Source: National Institutes of Health ""]
In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .

Similar Compounds

Several compounds share structural similarities with (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol. These include:

  • Trifluoromethylated Pyrrolidines: Known for their diverse biological activities including antimicrobial and anticancer effects.
  • Benzodiazepines: Another class featuring aromatic rings and nitrogen heterocycles known for their psychoactive properties.
  • Fluoroalkyl Phenols: These compounds often exhibit unique electronic properties that influence their reactivity and biological interactions.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanolTrifluoromethyl groups, pyrrolidinePotential antidepressant/anticancer
Trifluoromethylated PyrrolidinesPyrrolidine ringAntimicrobial/anticancer
BenzodiazepinesAromatic rings, nitrogen heterocyclesPsychoactive
Fluoroalkyl PhenolsFluoroalkyl substituentsDiverse biological activities

This comparison highlights how (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol stands out due to its specific combination of functional groups and structural complexity, suggesting unique pathways for biological interaction and application potential.

  • Antidepressant Effects: Pyrrolidine derivatives have been studied for their potential use in treating depression due to their ability to modulate neurotransmitter systems.
  • Anticancer Properties: Many trifluoromethylated compounds have shown promise in cancer research due to their ability to interact with biological targets involved in cell proliferation.
  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various bacterial strains.

The biological activity is typically assessed through bioassays that measure the compound's effects on living organisms or cell lines .

The synthesis of (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol can be approached through several methods:

  • Starting Materials: Trifluoromethyl-substituted phenols and pyrrolidine derivatives serve as key starting materials.
  • Reactions:
    • Formation of Pyrrolidine: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.
    • Coupling Reactions: Coupling reactions between the pyrrolidine derivative and trifluoromethyl-substituted phenols can be achieved using coupling agents or catalysts.
    • Final Hydroxylation: The final step may involve hydroxylation to introduce the methanol group.

These synthetic pathways require careful control of reaction conditions to ensure high yields and selectivity towards the desired stereoisomer .

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting neurological disorders or cancers.
  • Materials Science: Its unique electronic properties could be harnessed in developing advanced materials with specific conductive or optical properties.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research.

Interaction studies involving (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and modes of interaction with target receptors or enzymes.
  • In Vitro Assays: To evaluate the compound's effects on cell viability, proliferation, or enzyme activity.
  • Quantitative Structure-Activity Relationship Modeling: To correlate structural features with biological activity and predict potential effects

    XLogP3

    6.2

Dates

Modify: 2023-08-18

Explore Compound Types